N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the benzyl group, the sulfamoyl group, and the benzo[d]thiazol-2-yl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamides, sulfonamides, or benzo[d]thiazole derivatives. Examples could be:
- N-benzyl-4-(N,N-dimethylsulfamoyl)benzamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
Uniqueness
The uniqueness of N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.
Properties
CAS No. |
1171667-22-3 |
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Molecular Formula |
C29H27N5O3S2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-benzyl-4-[bis(2-cyanoethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C29H27N5O3S2/c1-21-10-11-22(2)27-26(21)32-29(38-27)34(20-23-8-4-3-5-9-23)28(35)24-12-14-25(15-13-24)39(36,37)33(18-6-16-30)19-7-17-31/h3-5,8-15H,6-7,18-20H2,1-2H3 |
InChI Key |
PUSSQMXYUDSBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
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